molecular formula C25H32N2O5S B11086160 4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide

4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide

Cat. No.: B11086160
M. Wt: 472.6 g/mol
InChI Key: BTNUNHDEXMEABP-UHFFFAOYSA-N
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Description

4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE is a complex organic compound with the molecular formula C25H32N2O5S. It is known for its unique structural features, which include a spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety and a dipropylamino sulfonyl group.

Preparation Methods

The synthesis of 4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE involves multiple steps, starting with the preparation of the spiro[1,3-benzodioxole-2,1’-cyclohexane] core. This core is typically synthesized through a cyclization reaction involving appropriate precursors. The dipropylamino sulfonyl group is then introduced via sulfonylation reactions using reagents such as dipropylamine and sulfonyl chlorides under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE involves its interaction with specific molecular targets. The dipropylamino sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. This inhibition can occur through the binding of the compound to the active site of the enzyme, blocking substrate access and thus preventing the enzyme from catalyzing its reaction . The spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-[(DIPROPYLAMINO)SULFONYL]-N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLBENZAMIDE lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H32N2O5S

Molecular Weight

472.6 g/mol

IUPAC Name

4-(dipropylsulfamoyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide

InChI

InChI=1S/C25H32N2O5S/c1-3-16-27(17-4-2)33(29,30)21-11-8-19(9-12-21)24(28)26-20-10-13-22-23(18-20)32-25(31-22)14-6-5-7-15-25/h8-13,18H,3-7,14-17H2,1-2H3,(H,26,28)

InChI Key

BTNUNHDEXMEABP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4

Origin of Product

United States

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